2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound with significant potential in scientific research, particularly in pharmacology. Its molecular formula is and it has a molecular weight of 374.5 g/mol. This compound features a quinazoline core, which is a heterocyclic structure known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases, including cancer.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the unique identifier . It is available for purchase from chemical suppliers, indicating its relevance for research applications.
2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone can be classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific functional groups present in this compound suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure are often synthesized through:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would be necessary for a comprehensive synthesis protocol but are not specified in the sources reviewed .
The molecular structure of this compound features several key components:
InChI=1S/C19H26N4O2S/c1-14-7-10-23(11-8-14)17(24)13-26-19-21-16-6-4-3-5-15(16)18(22-19)20-9-12-25-2/h3-6,14H,7-13H2,1-2H3,(H,20,21,22)While specific reactions involving 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone are not extensively documented, compounds with similar structures often undergo:
These reactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .
The mechanism of action for 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is likely related to its ability to interact with specific biological targets:
Data supporting these mechanisms would typically involve biochemical assays demonstrating the compound's effects on target proteins or cellular pathways .
The physical properties of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity would require experimental determination or detailed literature references .
This compound has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1